

DLPG phase transition temperature

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Compound of Interest

Compound Name: DLPG

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An In-depth Technical Guide to the Phase Transition Temperature of **DLPG**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phase transition temperature of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (**DLPG**), a crucial parameter in the study of lipid bilayers and their applications in drug delivery and membrane biophysics.

Quantitative Data Summary

The main phase transition temperature (T_m), representing the shift from a gel-like to a liquid-crystalline state, is a key characteristic of lipid bilayers. For **DLPG**, this transition occurs at sub-zero temperatures. Several factors, including the ionic strength of the medium, pH, and the presence of cations, can influence this temperature.^[1]

Parameter	Value	Conditions	Reference
Main Phase Transition Temperature (T_m)	-3 °C	Not specified	Avanti Polar Lipids ^[2] ^[3]
Main Phase Transition Temperature (T_m)	Approx. -5 °C	100 mM ionic strength	Pan et al. ^[1]

Experimental Protocol: Determination of DLPG Phase Transition by Differential Scanning

Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of lipids and other biomolecules.^{[4][5][6][7][8]} It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of phase transition temperatures and enthalpies.

Materials and Equipment

- 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (**DLPG**) powder
- Chloroform/Methanol solvent mixture (2:1, v/v)
- Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Nitrogen gas stream
- High-vacuum pump
- Rotary evaporator
- Water bath sonicator or bath incubator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Differential Scanning Calorimeter (e.g., VP-DSC high-sensitivity scanning microcalorimeter)
- DSC data analysis software

Preparation of DLPG Vesicles

2.2.1. Lipid Film Formation

- Dissolve the desired amount of **DLPG** in a chloroform/methanol (2:1, v/v) solution in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator under a gentle stream of nitrogen gas. This will create a thin lipid film on the wall of the flask.

- To ensure complete removal of any residual solvent, place the flask under a high-vacuum pump for at least 2 hours.

2.2.2. Hydration and Vesicle Formation

- Hydrate the dry lipid film with the desired buffer solution by adding the buffer to the flask. The temperature of the buffer should be well above the phase transition temperature of **DLPG** (e.g., room temperature).
- Vortex the mixture vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
- To create large unilamellar vesicles (LUVs), the MLV suspension can be subjected to multiple freeze-thaw cycles followed by extrusion.
- For extrusion, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder. This process should also be performed at a temperature above the lipid's T_m .

DSC Measurement

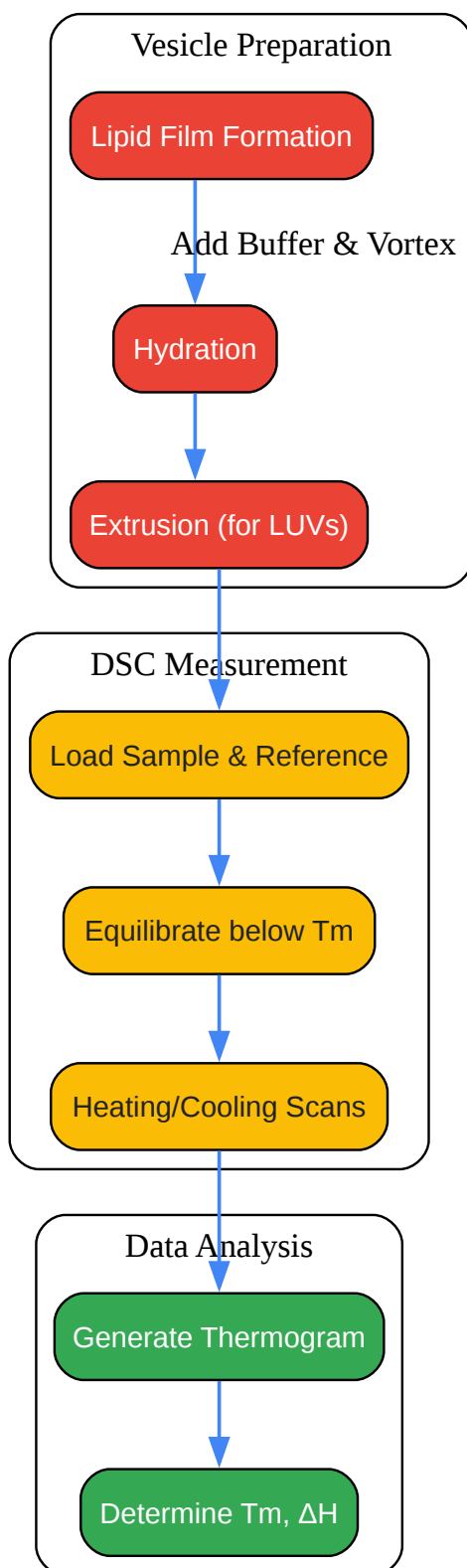
- Degas both the prepared **DLPG** vesicle suspension and the reference buffer solution before loading them into the calorimeter cells.
- Carefully load the **DLPG** vesicle suspension (e.g., 1 mM total lipid concentration) into the sample cell and an equal volume of the buffer into the reference cell of the DSC instrument.
- Equilibrate the system at a starting temperature well below the expected T_m of **DLPG** (e.g., -25°C).
- Perform heating scans at a controlled rate (e.g., $1^{\circ}\text{C}/\text{minute}$) up to a temperature well above the T_m (e.g., 15°C).
- Typically, multiple heating and cooling scans are performed to check for the reversibility of the transition. The data from the second heating scan is often used for analysis to ensure thermal history consistency.

Data Analysis

- The DSC thermogram will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition.
- The temperature at the peak maximum is taken as the main phase transition temperature (T_m).
- The area under the peak is integrated to determine the enthalpy of the transition (ΔH), and the width of the peak at half-height provides information about the cooperativity of the transition.

Visualizations

Experimental Workflow for DSC Analysis

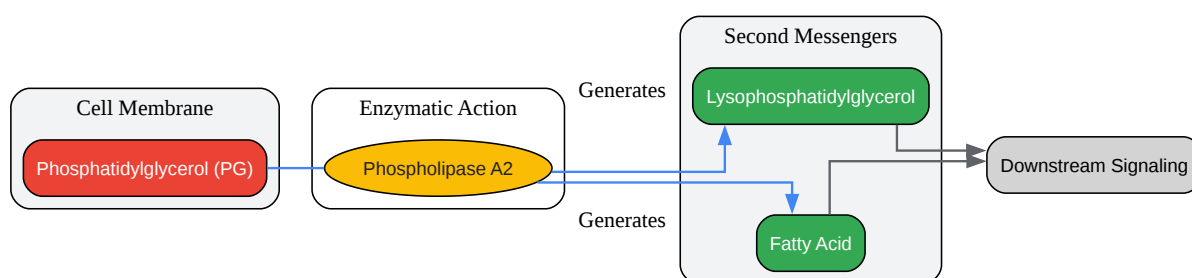


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Caption: Workflow for determining lipid phase transition temperature using DSC.

Phosphatidylglycerol in Signaling Pathways

While phosphatidylinositol and its phosphorylated derivatives are central to many signaling cascades, phosphatidylglycerol (PG) also plays a role as a substrate for certain enzymes involved in generating signaling molecules. For instance, specific phospholipases can act on PG to produce downstream messengers.



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Caption: Simplified signaling pathway involving Phosphatidylglycerol.

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